BenchChemオンラインストアへようこそ!

2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)-

DNA repair inhibition APE1/APEX1 endonuclease cancer target

APE1/APEX1 discovery programs require lead-like scaffolds with validated on-target activity and favorable permeability. This 5-piperidinouracil derivative addresses both: • Confirmed APE1 inhibitor: IC50 3.8-4.0 µM in orthogonal radioactive PAGE and fluorescence HTS assays. • Optimized physicochemical profile: logP 2.5, zero HBD, only 2 rotatable bonds-facilitating passive cell penetration and unambiguous cryo-EM/crystallography fitting. • Rigid low-entropy fragment ideal for fragment screening libraries and computational docking validation. Supplied as research-grade powder with certificate of analysis. Global shipping available.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
CAS No. 32049-92-6
Cat. No. B13091560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)-
CAS32049-92-6
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCCC3
InChIInChI=1S/C17H21N3O2/c1-13-15(19-11-7-4-8-12-19)16(21)18(2)17(22)20(13)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3
InChIKeyXOBQBTNYYXPLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 32049-92-6 Procurement Overview


2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)- (CAS 32049-92-6; molecular formula C17H21N3O2; MW 299.37 g/mol) is a synthetic 5-amino-substituted uracil derivative bearing a 1-phenyl and 3,6-dimethyl pattern on the pyrimidinedione core [1]. It belongs to the phenyluracil class frequently explored in medicinal chemistry for enzyme inhibition and receptor modulation, and appears in curated bioactivity repositories including ChEMBL and BindingDB with inhibitory data across multiple target classes [2].

Phenyluracil scaffold with reported APE1 endonuclease and histamine H3 receptor activity
Zero hydrogen bond donor architecture may support passive permeability for intracellular target access
Low conformational flexibility (2 rotatable bonds) aligns with fragment-based and structural biology workflows

Generic Substitution Unsupported for CAS 32049-92-6


Within the 5-amino-1-phenyl-3,6-dimethyluracil series, small alterations in the 5-position amine substituent produce different biological activity profiles that preclude interchangeability. Ring size contraction from piperidine (C5N ring) to pyrrolidine (C4N ring; CAS 32150-61-1) alters nitrogen basicity, steric bulk, and conformational flexibility, shifting target binding patterns . Acyclic dialkylamino analogs such as the 5-diethylamino derivative (CAS 32150-38-2) further diverge in potency and selectivity . Additionally, the regioisomer 2,4(1H,3H)-pyrimidinedione, 1,6-dimethyl-3-phenyl-5-(1-piperidinyl)- (CAS 32150-72-4), which differs only in methyl/phenyl positional interchange, exhibits distinct physicochemical and potentially pharmacological properties despite identical molecular formula . Absent head-to-head experimental validation, no generic substitution can be assumed.

Ring size Pyrrolidine analog (C4N ring) alters basicity and conformational profile; target engagement may not transfer.
Regioisomer 1,6-dimethyl-3-phenyl isomer shares mass but differs in NMR and pharmacophoric geometry; requires NMR-based identity confirmation.
Acyclic analog Diethylamino derivative introduces extra rotatable bonds, reducing conformational restraint and potentially shifting binding precision.

Quantitative Differentiation Evidence for CAS 32049-92-6


APE1 Endonuclease Inhibition Profile

The target compound was evaluated against recombinant human APE1 endonuclease, yielding IC50 values of 4,000 nM (radioactive PAGE assay) and 3,800 nM (fluorescence-based HTS assay) [1]. While 5-substituted uracils are broadly capable of APE1 inhibition, head-to-head data within this specific scaffold series remain unpublished. The quantitative window of ~4 µM provides a benchmark for selecting this compound as a starting point in APE1-focused chemical biology campaigns, though users must confirm activity relative to their in-house comparator under identical assay conditions [2]. Evidence tag reflects absence of co-tested comparator within the same study.

APE1 inhibition
Context-dependent
IC50 3,800–4,000 nM (fluorescence/PAGE)
May serve as unoptimized starting scaffold for APE1 inhibitor elaboration; confirmatory co-tested comparator absent.
Data to verify in user assay system.
DNA repair inhibition APE1/APEX1 endonuclease cancer target high-throughput screening

Physicochemical Differentiation: Piperidine vs. Pyrrolidine

Structural characterization reveals that the piperidine ring (C5H10N) at position 5 in CAS 32049-92-6 contributes higher lipophilicity and larger molecular volume compared to the pyrrolidine analog (CAS 32150-61-1) . The target compound has zero hydrogen bond donors, three acceptors, only two rotatable bonds, and a computed XLogP3-AA of 2.5, all favorable for passive membrane permeability [1]. The regioisomer CAS 32150-72-4 (1,6-dimethyl-3-phenyl), while sharing the same molecular formula and weight (299.37 g/mol), is expected—based on regioisomeric effects in pyrimidinediones—to exhibit different solubility, metabolic stability, and target recognition .

Physicochemical profile
Class-level
Piperidine: MW 299.37, XLogP 2.5, 0 HBD, 2 RotBond. Pyrrolidine analog: MW 285.34, lower logP.
Occupies distinct lipophilicity/volume space vs. smaller-ring congener; supports selection when higher logP desired.
Computed properties; experimental logD and permeability not measured.
drug-likeness Lipinski rules physicochemical profiling lead optimization

Ring Size and Target Binding: Piperidine vs. Pyrrolidine

Literature precedent across multiple target classes establishes that piperidine-to-pyrrolidine substitution at the 5-position of N-phenyluracils frequently produces pronounced shifts in target potency [1]. Piperidine-containing 3,6-dimethyl-1-phenyluracils have been explored in patent disclosures as antibacterial piperidinouracils (EP 1215207, WO 2002018350) and as histamine H3 receptor ligands [2]. The pyrrolidine analog (CAS 32150-61-1), despite structural similarity, cannot be assumed to recapitulate the piperidine ring's conformational preferences or target engagement profile. This evidence is class-level: no direct head-to-head study of the exact target compound versus its pyrrolidine congener has been published.

Ring size SAR
Class-level
Piperidine (6-membered) vs. pyrrolidine (5-membered) ring alters basicity and steric profile; no direct pair study published.
Piperidine-containing uracils show established H3R and antibacterial engagement; pyrrolidine binding profile may differ.
Class-level inference; validate target engagement experimentally.
SAR amine ring size piperidine vs. pyrrolidine target selectivity

Spectral Fingerprint for Regioisomer Differentiation

The regioisomeric pair—CAS 32049-92-6 (3,6-dimethyl-1-phenyl) and CAS 32150-72-4 (1,6-dimethyl-3-phenyl)—share the same molecular formula (C17H21N3O2) and mass (299.37 g/mol), making MS alone insufficient for identity verification [1]. 1H NMR provides unambiguous differentiation: the N1-phenyl and N3-methyl proton environments generate distinct chemical shift signatures depending on regioisomeric placement . Procurement of the correct regioisomer is critical for SAR continuity, as methyl/phenyl positional exchange alters pharmacophoric geometry and binding interactions.

Regioisomer NMR
Head-to-head
1H NMR distinguishes 3,6-dimethyl-1-phenyl from 1,6-dimethyl-3-phenyl; identical MS (m/z 299.37).
1H NMR required for identity confirmation and regioisomer control; MS alone insufficient.
InChIKey XOBQBTNYYXPLGP-UHFFFAOYSA-N for target compound.
NMR spectroscopy regioisomer differentiation quality control compound identity

Zero HBD and Membrane Permeability Advantage

CAS 32049-92-6 contains zero hydrogen bond donors (HBD = 0), a feature conferred by complete methylation at both N1-phenyl and N3-methyl positions on the uracil core [1]. This distinguishes it from partially or fully N-unsubstituted uracils (e.g., 6-methyluracil or 5-phenyluracil) which possess one or two HBDs. In drug design, HBD count is inversely correlated with passive membrane permeability and CNS penetration [2]. For applications requiring blood-brain barrier penetration or intracellular target access, the zero-HBD profile of CAS 32049-92-6 provides a theoretical advantage over N-unsubstituted analogs.

Zero HBD permeability
Class-level
HBD = 0 vs. common uracil analogs (HBD 1–2); predicted to improve passive permeability and logBB.
May support intracellular or CNS-targeted screening; experimental PAMPA/Caco-2 data not located.
Class-level estimation; confirm permeability in relevant cell model.
permeability hydrogen bonding ADME blood-brain barrier

Conformational Restraint Advantage for Structure-Based Design

The target compound contains only two rotatable bonds—the N1-phenyl bond and the N5-piperidine bond [1]. In contrast, the acyclic 5-diethylamino analog (CAS 32150-38-2) possesses additional rotatable bonds within the diethylamino group, increasing conformational entropy and reducing the precision of docking predictions . Conformational restriction is a well-established strategy in fragment-based and structure-based drug design to improve binding affinity through entropic stabilization [2].

Conformational restraint
Head-to-head
RotBond = 2 (target) vs. 4 (diethylamino analog); estimated entropy penalty difference ~0.8–1.2 kcal/mol per frozen bond.
Low flexibility may facilitate electron density fitting in crystallography; supports fragment-based design workflows.
Entropic advantage inferred from literature averages; binding pose to be confirmed.
conformational restriction structure-based design entropy molecular docking

Procurement and Application Scenarios for CAS 32049-92-6


APE1 Inhibitor Screening and Probe Development

CAS 32049-92-6 is suitable as an unoptimized starting scaffold for APE1/APEX1 inhibitor discovery programs, with confirmed IC50 values of 3.8–4.0 µM in orthogonal assay formats (radioactive PAGE and fluorescence HTS) [1]. Procurement for structure-activity relationship (SAR) expansion at the 5-piperidine and N1-phenyl positions is supported by the compound's zero HBD count and favorable logP (2.5), which facilitate permeability into cells for target engagement studies [2].

Histamine H3 Receptor Ligand Screening

Published structure-activity relationship studies on 5-piperidinouracil derivatives demonstrate hH3R binding activity for this scaffold class [1]. The piperidine ring at position 5, in combination with the 3,6-dimethyl-1-phenyluracil core, provides a defined pharmacophoric geometry. This compound is recommended as a complement to pyrrolidine-containing analogs in hH3R-focused screening decks, where ring size-based selectivity profiling is desired [2].

Conformational Probe for Fragment-Based Design

With only two rotatable bonds and a rigid uracil core, CAS 32049-92-6 serves as an ideal low-entropy fragment for crystallographic soaking or cryo-EM studies [1]. Its conformational restriction (compared to acyclic diethylamino or flexible-chain analogs) facilitates unambiguous electron density fitting and enables precise determination of binding pose geometry [2]. Procurement is recommended for fragment screening libraries and computational docking validation studies.

Antibacterial Piperidinouracil SAR Expansion

Patent literature (EP 1215207, WO 2002018350) discloses piperidinouracils as antibacterial agents, establishing the scaffold's relevance for antimicrobial discovery [1]. CAS 32049-92-6 represents the fully methylated, N1-phenyl variant of this chemotype. It can be procured as a reference compound for establishing baseline antibacterial activity and as a synthetic intermediate for generating focused piperidinouracil libraries targeting Gram-positive or Gram-negative pathogens [2].

Application
Selection Property
Validation Focus
APE1 endonuclease probe development
Unoptimized APE1 inhibitor scaffold with reported low-µM activity
Confirmatory APE1 activity in user assay; SAR expansion at N1-phenyl and 5-piperidine
Histamine H3 receptor ligand screening
Piperidine-containing uracil scaffold with literature H3R engagement
H3R binding assay; selectivity profiling against pyrrolidine and other ring-size analogs
Fragment-based crystallographic studies
Low-rotatable-bond fragment (RotBond 2) for unambiguous electron density fitting
Soaking/cryo-EM experiments; binding pose determination and occupancy refinement
Antibacterial piperidinouracil SAR expansion
Piperidinouracil chemotype disclosed in patent literature
MIC determination against Gram-positive/Gram-negative panels; baseline activity assessment
Quote Request

Request a Quote for 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.